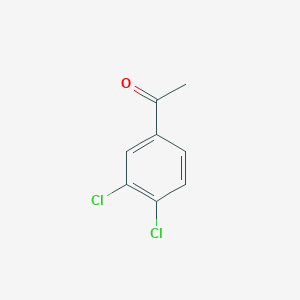

3',4'-Dichloroacetophenone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403673. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(3,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPAOUHWPONFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062571 | |

| Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2642-63-9 | |

| Record name | 3′,4′-Dichloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dichloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',4'-Dichloroacetophenone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',4'-Dichloroacetophenone, a halogenated aromatic ketone of significant interest in chemical synthesis and as a potential bioactive molecule. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, outlines methods for its characterization, and discusses its known biological activities.

Core Properties of this compound

This compound, with the CAS number 2642-63-9 , is a solid compound at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2642-63-9 | [1] |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 72-76 °C | |

| Boiling Point | 134-135 °C at 12 mmHg | [2] |

| Solubility | Soluble in methanol (B129727) | |

| InChI Key | WBPAOUHWPONFEQ-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)C1=CC=C(Cl)C(Cl)=C1 | [2] |

Synthesis and Purification: Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396). The following protocol is a synthesized procedure based on established chemical principles and information from various sources.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

1,2-Dichlorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. The system should be protected from atmospheric moisture using a drying tube.

-

Reagent Charging: Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride to the cooled suspension of aluminum chloride with vigorous stirring.

-

Addition of 1,2-Dichlorobenzene: After the addition of acetyl chloride, slowly add 1,2-dichlorobenzene to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl group (C=O) and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: The melting point of the purified product should be sharp and within the literature range.

Biological Activity and Signaling Pathways

This compound has been investigated for its biological activities, primarily as an antimicrobial agent.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against various microorganisms, including bacteria and protozoa.[3] The proposed mechanisms of its antimicrobial action are twofold:

-

Inhibition of DNA Synthesis: It is suggested that this compound binds to imine nitrogen in essential enzymes, such as those dependent on NAD, which are crucial for bacterial DNA synthesis. This inhibition disrupts the replication process, leading to bacterial growth arrest.[3]

-

Disruption of Cell Division: The compound is also thought to interact with phosphane groups on the cell wall of some bacteria, such as P. aeruginosa, which interferes with bacterial cell division.[3]

Eukaryotic Signaling Pathways

Currently, there is limited information available in the public scientific literature detailing the specific interactions of this compound with eukaryotic cellular signaling pathways. While some acetophenone (B1666503) derivatives have been noted for their anti-inflammatory properties, the specific pathways modulated by the 3',4'-dichloro- substituted variant have not been elucidated. Further research is required to understand its potential effects on key signaling cascades such as NF-κB, MAPK, and apoptosis-related pathways in mammalian cells.

Safety Information

This compound is harmful if swallowed and causes skin and eye irritation. It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesized compound with established chemical and physical properties. Its primary utility lies in its role as a synthetic intermediate. While its antimicrobial properties have been described with a proposed mechanism of action, its effects on eukaryotic cellular signaling remain an area for future investigation. This technical guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

physical and chemical properties of 3',4'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichloroacetophenone is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis. Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetyl group, makes it a versatile building block for the synthesis of a variety of more complex molecules. This is particularly true in the pharmaceutical industry, where it is a precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and insights into its applications.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₈H₆Cl₂O | [1][2][3][4][5][6][7] |

| Molecular Weight | 189.04 g/mol | [1][2][3][4][5][6][7] |

| CAS Number | 2642-63-9 | [1][2][3][4][6][7][8][9] |

| Appearance | White to light yellow/cream crystalline powder or solid. | [1][2][10][11][12] |

| Melting Point | 72-78 °C | [1][2][3][7][9][10][11] |

| Boiling Point | 135 °C at 12 mmHg; 121 °C at 6 mmHg | [1][2][3][7][9] |

| Solubility | Soluble in methanol, ethanol (B145695), and acetone.[1][10] Limited solubility in water.[10] | |

| Density | Approximately 1.298 g/cm³ (rough estimate) | [2] |

| Purity | Commercially available in purities of >98% to 99%. | [1][3][7][10][11] |

Synthesis and Purification: Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396).

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

1,2-Dichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the reaction flask.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: Add acetyl chloride (1.05 equivalents) dropwise to the cooled suspension while stirring.

-

Addition of Substrate: Add 1,2-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethanol and water

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Slowly add water to the hot ethanol solution until the solution becomes slightly turbid. Reheat to obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and signals in the aromatic region corresponding to the three protons on the dichlorinated phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.[2] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.[2]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of various biologically active compounds. Its utility stems from the reactivity of the ketone functional group and the potential for further modification of the aromatic ring. It has been identified as an intermediate in the synthesis of compounds with potential antimicrobial and anticancer properties.[5] The acetophenone (B1666503) scaffold, in general, is recognized as a useful starting point for drug discovery and development.

Safety and Handling

This compound is harmful if swallowed.[1][12] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4][12]

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. app.studyraid.com [app.studyraid.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. 3 ,4 -Dichloroacetophenone 99 2642-63-9 [sigmaaldrich.com]

- 8. scribd.com [scribd.com]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. chem.winthrop.edu [chem.winthrop.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 2642-63-9・this compound・321-38872・329-38873[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 3',4'-Dichloroacetophenone: Molecular Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3',4'-Dichloroacetophenone. The information herein is intended to support research and development activities in medicinal chemistry, materials science, and related fields where this compound may serve as a key building block or intermediate.

Core Molecular Information

This compound is a disubstituted aromatic ketone. Its core structure consists of an acetophenone (B1666503) moiety with two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| IUPAC Name | 1-(3,4-dichlorophenyl)ethan-1-one | [2] |

| CAS Number | 2642-63-9 | [3] |

| Physical State | Solid, white to light yellow powder/crystals | |

| Melting Point | 72-74 °C | [4] |

| Boiling Point | 135 °C at 12 mmHg | [4] |

| Solubility | Soluble in methanol. |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A standard and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[5][6][7]

Reaction Scheme:

Detailed Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) within the reaction flask.

-

Acetyl chloride (1.0 equivalent) is dissolved in the same dry solvent in the dropping funnel.

-

1,2-Dichlorobenzene (1.0 equivalent) is also dissolved in the same dry solvent.

-

-

Procedure:

-

The suspension of aluminum chloride is cooled in an ice bath to 0-5 °C.

-

The acetyl chloride solution is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the 1,2-dichlorobenzene solution is added dropwise over 30 minutes, again maintaining the low temperature.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane).

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.[5]

-

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[2]

-

Sample Preparation: A sample of the compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.[8]

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

-

Sample Preparation and Instrumentation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent and analyzed using a high-resolution NMR spectrometer, typically operating at 100 or 125 MHz for carbon.[8]

-

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H | ~2.6 | Singlet | 3H, -COCH₃ |

| ~7.5-7.9 | Multiplet | 3H, Aromatic protons | |

| ¹³C | ~26 | Quartet | -COCH₃ |

| ~128-138 | Multiple signals | Aromatic carbons | |

| ~196 | Singlet | C=O |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which aids in structural elucidation.[9]

-

Sample Introduction and Ionization: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS). Electron ionization (EI) is a common method for this type of compound.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 188/190/192 | [M]⁺ (Molecular ion) |

| 173/175/177 | [M - CH₃]⁺ |

| 111/113 | [C₆H₃Cl₂]⁺ |

| 75 | [C₆H₃]⁺ |

The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for chlorine-containing fragments.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.[10]

Table 4: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1680-1700 | C=O stretch | Aromatic Ketone |

| ~1550-1600 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-C stretch | |

| ~1000-1100 | C-Cl stretch | Aryl Halide |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2900-3000 | C-H stretch | Aliphatic (-CH₃) |

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound | 2642-63-9 | FD21653 [biosynth.com]

- 2. This compound(2642-63-9) 1H NMR spectrum [chemicalbook.com]

- 3. DICHLOROACETOPHENONE [sdfine.com]

- 4. 3′,4′-二氯苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

Navigating the Solubility Landscape of 3',4'-Dichloroacetophenone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3',4'-dichloroacetophenone, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of this compound in common laboratory solvents and presents a detailed experimental protocol for the quantitative determination of its solubility.

Introduction

This compound is a halogenated aromatic ketone widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide consolidates available solubility information and provides a practical framework for its experimental determination.

Qualitative Solubility Profile

This compound is a white to off-white crystalline solid at room temperature. Based on available safety data sheets and chemical supplier information, its solubility can be qualitatively summarized as follows:

-

High Solubility: The compound is generally soluble in a range of organic solvents.

-

Limited Solubility: It exhibits limited solubility in aqueous solutions.

It is important to note that this information is qualitative. For applications requiring precise concentration control, experimental determination of solubility is essential.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in grams per liter or moles per liter at a given temperature) for this compound in a comprehensive range of common laboratory solvents is not extensively documented in publicly accessible databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary time-to-equilibrium study to determine the minimum required agitation time.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microcrystals, immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial.

-

Gravimetric Analysis (Optional but Recommended): Weigh the filtered solution to determine its mass. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to obtain the mass of the dissolved solid.

-

Quantitative Analysis: Prepare a series of dilutions of the filtered saturated solution with the same solvent. Analyze these solutions using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation of Solubility:

-

From gravimetric analysis: Solubility (g/L) = (mass of dissolved solid / volume of solvent) * 1000

-

From quantitative analysis: The concentration obtained from the analytical instrument will directly provide the solubility in the corresponding units (e.g., mg/mL, which can be converted to g/L).

-

To calculate molar solubility (mol/L), divide the solubility in g/L by the molecular weight of this compound (189.04 g/mol ).

-

3. Data Reporting:

Report the solubility as an average of at least three independent measurements, along with the standard deviation. Clearly state the experimental temperature and the analytical method used for quantification.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

While qualitative data provides a useful starting point, accurate and reproducible experimental work requires precise solubility data. The experimental protocol and workflow provided in this guide offer a robust framework for researchers to determine the solubility of this compound in various solvents, thereby facilitating more efficient and predictable outcomes in their research and development endeavors.

References

A Technical Guide to High-Purity 3',4'-Dichloroacetophenone for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 3',4'-dichloroacetophenone, a key starting material and intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines commercial availability, typical specifications, detailed analytical methodologies, and a representative synthesis protocol.

Commercial Availability and Specifications

High-purity this compound (CAS No. 2642-63-9) is readily available from a variety of commercial chemical suppliers. The material is typically supplied as a white to pale yellow crystalline powder. Purity levels generally exceed 98%, with some suppliers offering grades of 99% or higher.

For researchers and drug development professionals, it is crucial to source materials with well-defined purity profiles and from suppliers who can provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Table 1: Typical Specifications of Commercial High-Purity this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥98.0% (GC)[1][2], >98.0%(GC)[3], 99%[1][4], Min. 99.0% (HPLC)[5] | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR)[6] |

| Appearance | White to light yellow or cream-colored crystals or powder[1][3] | Visual Inspection |

| Melting Point | 72-78 °C[1][2], 72.0 to 76.0 °C[3] | Capillary Melting Point |

| Molecular Formula | C₈H₆Cl₂O | - |

| Molecular Weight | 189.04 g/mol [4][7] | - |

Synthesis of High-Purity this compound

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396).[8] This electrophilic aromatic substitution reaction utilizes acetyl chloride as the acylating agent and a Lewis acid catalyst, typically anhydrous aluminum chloride.

Representative Synthetic Protocol: Friedel-Crafts Acylation

Reaction Scheme:

Caption: Friedel-Crafts acylation of 1,2-dichlorobenzene.

Materials:

-

1,2-Dichlorobenzene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated and dilute solutions

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is assembled. The entire apparatus should be flame-dried or oven-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.

-

Addition of Acetyl Chloride: Cool the suspension in an ice-water bath to 0-5 °C. Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Addition of 1,2-Dichlorobenzene: Following the addition of acetyl chloride, add 1,2-dichlorobenzene (1.0 equivalent) dropwise, again maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield high-purity this compound as a crystalline solid.

Expected Yield: 75-85%

Analytical Methods for Quality Control

To ensure the high purity of this compound, a combination of analytical techniques should be employed.

Gas Chromatography (GC)

GC is a primary method for assessing the purity and identifying volatile impurities.

Table 2: Representative GC Protocol

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split injection, ratio 50:1) |

| Oven Program | Initial temperature 60 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

Workflow for GC Analysis:

Caption: Gas Chromatography analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for the structural confirmation of this compound.

¹H NMR Data (CDCl₃, 400 MHz):

-

δ ~2.6 ppm (s, 3H, -COCH₃)

-

δ ~7.5-7.9 ppm (m, 3H, Ar-H)

The singlet at approximately 2.6 ppm corresponds to the three protons of the methyl group of the acetophenone (B1666503) moiety. The multiplet in the aromatic region corresponds to the three protons on the dichlorinated benzene (B151609) ring.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used as an orthogonal technique to GC for purity determination, especially for non-volatile impurities.

Table 3: Representative HPLC Protocol

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route and purification process. Potential impurities arising from the Friedel-Crafts acylation of 1,2-dichlorobenzene may include:

-

Isomeric Dichloroacetophenones: 2',3'-dichloroacetophenone and other isomers may be formed as minor byproducts depending on the regioselectivity of the acylation reaction.

-

Unreacted Starting Materials: Residual 1,2-dichlorobenzene.

-

Polysubstituted Products: Di-acylated products, although typically minimal under controlled conditions.

-

Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethanol, hexanes).

A thorough impurity profiling using techniques like GC-MS is recommended for applications in drug development where stringent quality control is required.

Biological Context and Signaling Pathways

Currently, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. There is limited publicly available information detailing its direct involvement in specific biological signaling pathways.

However, the broader class of substituted acetophenones has been investigated for various biological activities.[9][10][11][12][13] Some derivatives have shown potential as antimicrobial, antifungal, and anti-inflammatory agents.[9][10][11] The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring.

Logical Relationship of this compound in Drug Discovery:

Caption: Role as an intermediate in drug discovery.

It is plausible that this compound could serve as a scaffold for the development of novel bioactive compounds. Researchers may explore its derivatives for interactions with various biological targets. However, any such activity would need to be determined through dedicated screening and mechanistic studies.

Conclusion

High-purity this compound is a critical building block for the pharmaceutical and chemical industries. A thorough understanding of its commercial availability, synthesis, and analytical characterization is essential for its effective use in research and development. While its direct biological activity is not well-documented, its role as a key intermediate underscores its importance in the synthesis of potentially therapeutic agents. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this versatile compound.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. This compound | 2642-63-9 | FD21653 [biosynth.com]

- 3. chem.winthrop.edu [chem.winthrop.edu]

- 4. scbt.com [scbt.com]

- 5. This compound(2642-63-9) 1H NMR spectrum [chemicalbook.com]

- 6. 2642-63-9・this compound・321-38872・329-38873[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. CAS-2642-63-9, 3,4-Dichloroacetophenone for Synthesis Manufacturers, Suppliers & Exporters in India | 066835 [cdhfinechemical.com]

- 8. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3',4'-Dichloroacetophenone: Historical Context, Discovery, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichloroacetophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its dichlorinated phenyl ring and reactive acetyl group offer versatile handles for molecular modification, making it a valuable building block for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a summary of its key quantitative properties, and an exploration of its known biological activities.

Historical Context and Discovery

The synthesis of acetophenone (B1666503) and its derivatives became commonplace following this discovery. The first synthesis of the parent compound, acetophenone, was achieved by Charles Friedel in 1857.[1] It is highly probable that this compound was first prepared in the late 19th or early 20th century through the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with acetyl chloride or acetic anhydride. Early chemical literature, such as the Beilstein Handbuch der Organischen Chemie, would have chronicled such a synthesis, cataloging its physical properties and method of preparation.[2][3] This reaction remains the most common and economically viable method for the industrial production of this compound today.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its identification, purification, and use in subsequent chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Cl₂O | [4] |

| Molecular Weight | 189.04 g/mol | [4] |

| CAS Number | 2642-63-9 | [4] |

| Melting Point | 72-76 °C | |

| Boiling Point | 135 °C @ 12 mmHg | |

| Appearance | White to light yellow crystalline powder | [5] |

| Purity (by GC) | >98.0% | [5] |

Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene. Below is a representative experimental protocol based on established procedures for this type of reaction.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

1,2-Dichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of 1,2-dichlorobenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Purification: The combined organic layers are washed successively with water, 5% sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation: The crude product is obtained as a solid. It can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been shown to possess antimicrobial properties. It is reported to inhibit the growth of various infectious agents, including bacteria and protozoa such as Trichomonas vaginalis and Chlamydia.[6] The proposed mechanism of action involves the inhibition of a crucial NAD-dependent enzyme that is necessary for bacterial DNA synthesis.[6] By binding to this enzyme, this compound effectively halts DNA replication and, consequently, cell division, leading to the inhibition of bacterial growth.

Below is a diagram illustrating the proposed inhibitory action of this compound on bacterial DNA synthesis.

Caption: Proposed mechanism of antibacterial action of this compound.

This inhibitory activity makes this compound and its derivatives interesting scaffolds for the development of novel antimicrobial agents. Further research is warranted to fully elucidate the specific enzyme targets and the broader spectrum of its biological activity.

The workflow for a typical synthesis and purification process is outlined in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a synthetically valuable compound with a history rooted in the foundational principles of organic chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its demonstrated biological activity, ensures its continued importance in both academic research and industrial applications. This guide has provided a detailed overview of its historical context, physical and chemical properties, a reliable synthetic protocol, and insights into its mechanism of action, serving as a valuable resource for professionals in the fields of chemistry and drug development. Further exploration of its derivatives holds promise for the discovery of new therapeutic agents.

References

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Handbuch der organischen Chemie. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]

- 3. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound | 2642-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 2642-63-9 | FD21653 [biosynth.com]

Spectroscopic Analysis of 3',4'-Dichloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3',4'-dichloroacetophenone, a compound of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. While raw experimental data for this specific compound is proprietary to chemical suppliers, this guide presents predicted values based on established spectroscopic principles and data from analogous compounds.

Data Presentation

The anticipated spectroscopic data for this compound (CAS No: 2642-63-9) is summarized in the tables below. These values are predicted and should be confirmed by experimental analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.95 | d | 1H | H-2' |

| ~ 7.70 | dd | 1H | H-6' |

| ~ 7.55 | d | 1H | H-5' |

| 2.60 | s | 3H | -CH₃ |

Note: The aromatic protons will exhibit splitting patterns (d = doublet, dd = doublet of doublets) due to coupling with adjacent protons. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 196.5 | C=O |

| ~ 138.0 | C-1' |

| ~ 136.0 | C-4' |

| ~ 133.0 | C-3' |

| ~ 130.5 | C-6' |

| ~ 129.0 | C-5' |

| ~ 127.5 | C-2' |

| ~ 26.5 | -CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3090 | Medium | Aromatic C-H stretch |

| ~ 2960 | Medium | Aliphatic C-H stretch |

| ~ 1685 | Strong | C=O (carbonyl) stretch |

| ~ 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~ 880 | Strong | C-Cl stretch |

| ~ 820 | Strong | Aromatic C-H out-of-plane bend |

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 188/190/192 | Moderate | [M]⁺ (Molecular ion with chlorine isotopes) |

| 173/175/177 | High | [M - CH₃]⁺ |

| 145/147 | Moderate | [M - COCH₃]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

| 43 | High | [CH₃CO]⁺ |

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency).

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Place a small amount (a few milligrams) of solid this compound in a clean vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) to dissolve the solid completely.

-

Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For direct insertion, the sample is placed in a capillary tube on the probe, which is then heated to volatilize the sample into the ion source.

-

-

Ionization (Electron Ionization - EI):

-

Ion Source Temperature: 200-250 °C.

-

Electron Energy: 70 eV.

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Potential Research Areas Involving 3',4'-Dichloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dichloroacetophenone is a halogenated aromatic ketone that serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Its derivatives, particularly chalcones and 2-aminothiazoles, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide explores the core research areas involving this compound, providing a foundation for its application in drug discovery and development. The document outlines key synthetic pathways, detailed experimental protocols for the synthesis and biological evaluation of its derivatives, and discusses the underlying mechanisms of action through relevant signaling pathways.

Introduction

This compound (C₈H₆Cl₂O) is a chemical intermediate characterized by a dichlorinated phenyl ring attached to a methyl ketone group.[1] This substitution pattern makes it a valuable starting material for the synthesis of various biologically active molecules. The presence of the dichloro-substituents can enhance the lipophilicity and metabolic stability of the resulting compounds, often contributing to their pharmacological potency.

This guide focuses on two primary classes of derivatives synthesized from this compound: chalcones and 2-aminothiazoles. Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for their wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3] 2-Aminothiazoles are another critical class of heterocyclic compounds that have shown promise as antimicrobial agents.[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2642-63-9 | [6] |

| Molecular Formula | C₈H₆Cl₂O | [6] |

| Molecular Weight | 189.04 g/mol | [6] |

| Melting Point | 72-74 °C | [6] |

| Boiling Point | 135 °C at 12 mmHg | [6] |

| Appearance | White to slightly brown crystals or crystalline powder | |

| Solubility | Soluble in ethanol, DMF | [6] |

Key Research Areas and Synthetic Pathways

Chalcone (B49325) Derivatives: Synthesis and Anticancer Activity

Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.[7] Derivatives of this compound have been investigated for their potential as anticancer agents.

Experimental Protocol: Synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one [6]

-

Materials:

-

This compound (1.89 g, 0.01 mol)

-

2-Hydroxybenzaldehyde (1.22 g, 0.01 mol)

-

Ethanol (40 ml)

-

10% Sodium hydroxide (B78521) solution (10 ml)

-

Dimethylformamide (DMF) for recrystallization

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and 2-hydroxybenzaldehyde in ethanol.

-

Add the 10% sodium hydroxide solution to the mixture and stir at 278–288 K for 3 hours.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization from ethanol.

-

For single crystal growth, dissolve the purified product in DMF and allow for slow evaporation.

-

Logical Workflow for Chalcone Synthesis

2-Aminothiazole (B372263) Derivatives: Synthesis and Antimicrobial Activity

2-Aminothiazoles are commonly synthesized through the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793).[4][5] To synthesize 2-aminothiazole derivatives of this compound, the ketone must first be brominated at the α-position.

Experimental Protocol: Synthesis of 2-Bromo-3',4'-dichloroacetophenone [8]

-

Materials:

-

This compound

-

Bromine

-

Methanol

-

-

Procedure:

-

Dissolve this compound in methanol.

-

Add bromine dropwise to the solution at a controlled temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude 2-bromo-3',4'-dichloroacetophenone.

-

The crude product can be used in the next step without further purification or can be purified by recrystallization.

-

Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole [9]

-

Materials:

-

2-Bromo-3',4'-dichloroacetophenone

-

Thiourea

-

Ethanol

-

-

Procedure:

-

Reflux a mixture of 2-bromo-3',4'-dichloroacetophenone and thiourea in ethanol.

-

Monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(3,4-dichlorophenyl)thiazole.

-

Logical Workflow for 2-Aminothiazole Synthesis

Biological Evaluation Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity [10][11]

-

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized chalcone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives (e.g., 1, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vitro Antimicrobial Activity: Agar (B569324) Dilution Method

The agar dilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[12][13]

Experimental Protocol: Agar Dilution Assay [12]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA)

-

Synthesized 2-aminothiazole derivatives

-

Petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of the synthesized 2-aminothiazole derivatives. Also prepare a growth control plate without any compound.

-

Inoculation: Inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint inoculator.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Signaling Pathways and Mechanisms of Action

Anticancer Effects: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[14][15][16] Its dysregulation is frequently observed in various cancers. Many chalcone derivatives have been shown to exert their anticancer effects by modulating this pathway, often leading to the induction of apoptosis.

Anti-inflammatory Effects: NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[17][18][19] Inhibition of this pathway is a key mechanism for the anti-inflammatory activity of many compounds, including certain chalcone derivatives.

Conclusion and Future Directions

This compound is a readily accessible and highly valuable starting material for the synthesis of diverse heterocyclic compounds with promising therapeutic potential. The chalcone and 2-aminothiazole derivatives have demonstrated significant anticancer and antimicrobial activities, respectively. Future research in this area could focus on:

-

Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer and infectious diseases.

-

Development of Novel Derivatives: Exploring the synthesis of other heterocyclic systems from this compound to discover new pharmacological activities.

The continued exploration of this compound and its derivatives holds considerable promise for the development of novel therapeutic agents to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. jetir.org [jetir.org]

- 6. (2E)-1-(3,4-Dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. 2-溴-3′,4′-二氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. anjs.edu.iq [anjs.edu.iq]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Synthesis of 3',4'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and agrochemical industries. Its structural motif is a key building block for the development of antifungal agents and other therapeutic molecules. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, detailed experimental protocols, and its application in the context of drug development.

Core Synthesis: Friedel-Crafts Acylation

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396). This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The acylium ion is then attacked by the electron-rich π-system of the 1,2-dichlorobenzene ring. Subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring, yielding this compound. The chlorine atoms on the benzene (B151609) ring are deactivating but ortho-, para-directing. Acylation of 1,2-dichlorobenzene predominantly yields the 3,4-substituted product due to the directing effects of the two chlorine atoms.

Data Presentation

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Anhydrous AlCl₃ | Acetic Anhydride | m-Dichlorobenzene | 90-95 | 3 | >85 |

Note: This data is for the synthesis of the 2,4-isomer and is provided for illustrative purposes. Yields for the 3,4-isomer are expected to be in a similar range under optimized conditions.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2642-63-9 |

| Molecular Formula | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol |

| Melting Point | 72-74 °C |

| Boiling Point | 135 °C at 12 mmHg |

| Appearance | White to light yellow crystalline solid |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

1,2-Dichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or recrystallization

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise from the addition funnel to the stirred suspension of aluminum chloride in DCM.

-

Acylation: After the addition of acetyl chloride is complete, add 1,2-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition of 1,2-dichlorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by either vacuum distillation or recrystallization.

Purification by Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol (B145695) or a mixture of ethanol and water is often effective.

-

Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, it can be treated with activated charcoal and then hot filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Mandatory Visualizations

Application in Drug Development: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

This compound is a key starting material for the synthesis of various antifungal agents, particularly azole antifungals. These drugs target the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.

Caption: Synthesis of an azole antifungal from this compound and its inhibitory action on the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.